N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a benzodioxin ring fused with a pyrazolopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin ring, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The pyrazolopyrimidine core can be constructed via the condensation of appropriate hydrazine derivatives with pyrimidine precursors . The final step involves coupling the benzodioxin moiety with the pyrazolopyrimidine core using suitable linking reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine: This compound is similar in structure but has different functional groups, leading to distinct biological activities.
1,4-Benzodioxin, 2,3-dihydro-: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N5O2/c1-2-4-12-11(3-1)20-7-9(21-12)5-15-13-10-6-18-19-14(10)17-8-16-13/h1-4,6,8-9H,5,7H2,(H2,15,16,17,18,19) |
InChI Key |
FXHLYIXNDRMPQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.